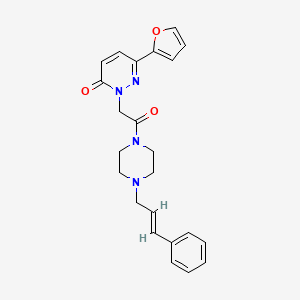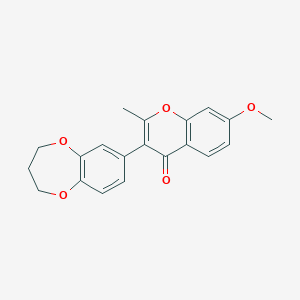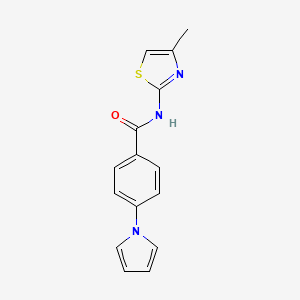
(E)-2-(2-(4-cinnamylpiperazin-1-yl)-2-oxoethyl)-6-(furan-2-yl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is (E)-2-(2-(4-cinnamylpiperazin-1-yl)-2-oxoethyl)-6-(furan-2-yl)pyridazin-3(2H)-one .
- It belongs to the class of pyridazinones, which are heterocyclic compounds containing a pyridazine ring.
- The compound’s chemical structure consists of a pyridazinone core with a furan ring and a cinnamylpiperazine side chain.
- Its molecular formula is C24H24N4O2 .
- The (E) configuration indicates the double bond between the two carbons in the side chain.
Preparation Methods
- Synthetic Routes :
- One synthetic route involves the condensation of 2-furoyl chloride with 4-cinnamylpiperazine in the presence of a base (such as triethylamine) to form the pyridazinone ring.
- The (E) configuration is achieved during this step.
- Reaction Conditions :
- The reaction typically occurs in an organic solvent (e.g., dichloromethane or tetrahydrofuran) under reflux conditions.
- Industrial Production :
- Industrial-scale production methods may involve variations of the above synthetic route, optimized for yield and scalability.
Chemical Reactions Analysis
- Reactivity :
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like potassium permanganate or chromic acid can convert the compound.
- Reduction : Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst (e.g., palladium on carbon) can reduce it.
- Substitution : Nucleophilic substitution reactions can occur at the pyridazinone nitrogen or the furan ring.
- Major Products :
- Oxidation may yield hydroxylated derivatives.
- Reduction can lead to the corresponding dihydro compound.
- Substitution reactions may introduce various substituents.
Scientific Research Applications
- Chemistry : The compound serves as a building block for designing novel heterocyclic molecules.
- Biology : It may exhibit biological activity, making it relevant for drug discovery.
- Medicine : Researchers explore its potential as an antiviral, antibacterial, or anticancer agent.
- Industry : It could find applications in materials science or catalysis.
Mechanism of Action
- Targets and Pathways :
- The compound’s mechanism of action depends on its specific interactions with biological targets.
- It may modulate enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Uniqueness :
- The combination of the pyridazinone core, furan ring, and cinnamylpiperazine side chain makes this compound unique.
- Similar Compounds :
- Other pyridazinones with different substituents or side chains.
- Examples include related heterocycles like pyridazines and pyridines.
Properties
Molecular Formula |
C23H24N4O3 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
6-(furan-2-yl)-2-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridazin-3-one |
InChI |
InChI=1S/C23H24N4O3/c28-22-11-10-20(21-9-5-17-30-21)24-27(22)18-23(29)26-15-13-25(14-16-26)12-4-8-19-6-2-1-3-7-19/h1-11,17H,12-16,18H2/b8-4+ |
InChI Key |
LQNLGKARCBLFRU-XBXARRHUSA-N |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-1-(3-methoxypropyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11143455.png)

![2'-benzyl-1'-oxo-N-propyl-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11143464.png)
![2-(6-chloro-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B11143474.png)
![N-[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine](/img/structure/B11143487.png)
![N-{4-[({3-[(3,4,5-trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)acetyl]phenyl}acetamide](/img/structure/B11143501.png)
![3-(3,4-dimethoxyphenyl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide](/img/structure/B11143502.png)
![(2Z)-2-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-5-bromo-1-benzofuran-3(2H)-one](/img/structure/B11143504.png)
![N~1~-(1,5-dimethylhexyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11143509.png)
![4-(4-methoxyphenyl)-N-[2-(4-pyridyl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11143516.png)

![4-{[(1'-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetyl}-1-piperazinecarbaldehyde](/img/structure/B11143524.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11143531.png)
![3-(5-bromo-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B11143539.png)
